

A Comparative Guide to the Selectivity of GSK-3 Inhibitor PF-04802367

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Compound of Interest

Compound Name: PF-04802367

Cat. No.: B8056571

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This guide provides a comparative analysis of the kinome selectivity profile of **PF-04802367**, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Its performance is compared with other known GSK-3 inhibitors, CHIR-99021 and Kenpaullone, supported by experimental data to inform researchers on its suitability for specific applications.

Executive Summary

PF-04802367 is a highly selective, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3 α and GSK-3 β , with IC₅₀ values in the low nanomolar range.^[1] Kinome scan data demonstrates its exceptional selectivity, with minimal off-target activity against a broad panel of kinases. This profile makes **PF-04802367** a valuable tool for specifically investigating the cellular functions of GSK-3. In comparison, while CHIR-99021 also exhibits high selectivity for GSK-3, Kenpaullone displays a broader inhibition profile, targeting multiple cyclin-dependent kinases (CDKs) in addition to GSK-3.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the quantitative kinome scan data for **PF-04802367**, CHIR-99021, and Kenpaullone.

Table 1: Selectivity Profile of **PF-04802367**

Kinase Panel	Number of Kinases Tested	Criteria for Significant Inhibition	Number of Off-Target Hits
Biochemical Functional Assay	240	>65% inhibition at 10 μ M	4 (excluding GSK-3 α / β)
DiscoverRx Kinome Panel	386 (unique)	>65% inhibition at 10 μ M	16 (excluding GSK-3 α / β)

Data compiled from publicly available research.

Table 2: Comparative Kinome Scan Data for CHIR-99021 (% Control)

A comprehensive screen of CHIR-99021 against a panel of 359 kinases revealed high selectivity for GSK-3. The following table highlights some of the key kinases and the corresponding percentage of control, where a lower percentage indicates stronger binding.

Kinase Target	% of Control
GSK3A	0.5
GSK3B	0.5
DYRK1B	31
DYRK3	34
HIPK2	41
CDK2	>100
ROCK2	>100
PKA	>100
CAMK2D	>100

This is a partial list. The complete dataset can be found in the supplementary materials of the referenced publication.[\[2\]](#)

Table 3: Inhibition Profile of Kenpaullone (IC50 values)

Kenpaullone's inhibitory activity has been characterized against a smaller panel of kinases, with data presented as IC50 values.

Kinase Target	IC50 (μM)
GSK-3β	0.23
CDK1/cyclin B	0.4
CDK2/cyclin A	0.68
CDK5/p25	0.85
CDK2/cyclin E	7.5
c-Src	15
Casein Kinase 2	20
ERK1	20
ERK2	9

Data compiled from various sources.

Experimental Protocols

KINOMEscan™ Assay (DiscoverX/Eurofins)

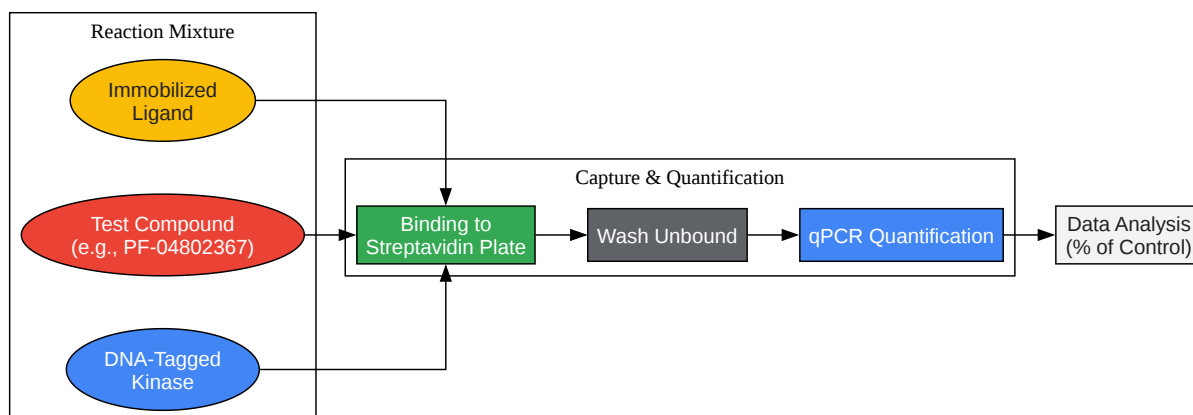
The selectivity of the inhibitors was determined using the KINOMEscan™ technology, a competitive binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Brief Protocol:

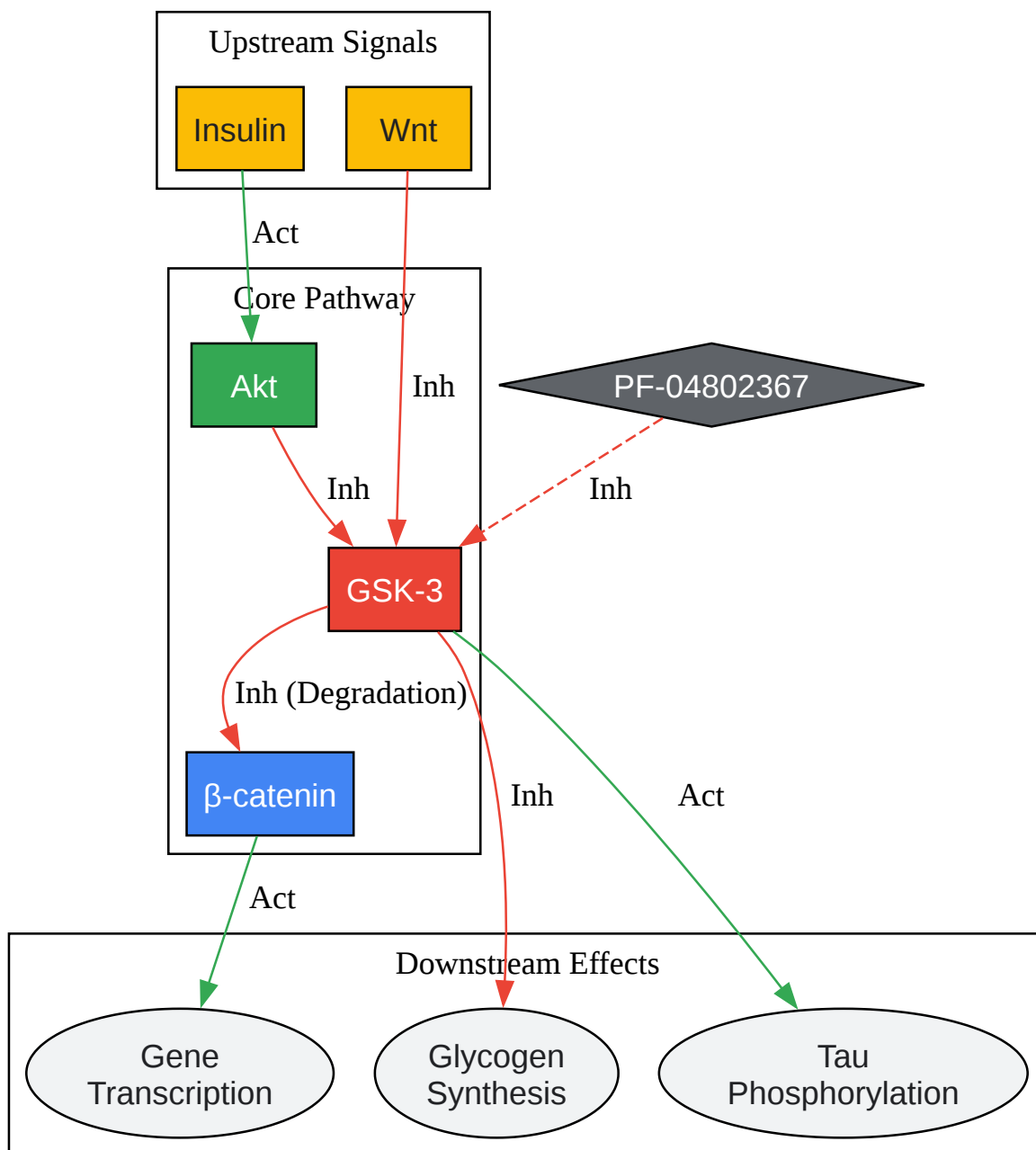
- **Reaction Setup:** DNA-tagged kinases are incubated with the test compound (e.g., **PF-04802367**, CHIR-99021) at a specified concentration (typically 10 μ M for initial screening) in the presence of an immobilized ligand.
- **Competition:** The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.
- **Capture:** The reaction mixture is transferred to a streptavidin-coated plate to capture the ligand-bound kinase.
- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of captured, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR).
- **Data Analysis:** The results are reported as "% of Control," where the control is a DMSO vehicle. A value of 100% indicates no inhibition, while a lower percentage signifies stronger binding of the test compound to the kinase.

Mandatory Visualizations



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Caption: Experimental workflow for the KINOMEScan assay.



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Caption: Simplified GSK-3 signaling pathway and the inhibitory action of **PF-04802367**.

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References

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